methyl 3-[[2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-4-methylbenzoate
Overview
Description
Methyl 3-[[2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with methoxy, sulfonylanilino, and acetylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-4-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediates such as 2-methoxy-N-(4-methylphenyl)sulfonylaniline and 4-methylbenzoic acid derivatives. These intermediates undergo acylation and esterification reactions under controlled conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process. Reaction conditions are carefully monitored to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonyl and acetyl groups can be reduced to amines and alcohols, respectively.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the sulfonyl group can produce an amine.
Scientific Research Applications
Methyl 3-[[2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-4-methylbenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl 3-[[2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-4-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride
- 4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide
- 2-methoxy-N-[(4-methylphenyl)methyl]-2-phenylacetamide
Uniqueness
Methyl 3-[[2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 3-[[2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-17-9-13-20(14-10-17)34(30,31)27(22-7-5-6-8-23(22)32-3)16-24(28)26-21-15-19(25(29)33-4)12-11-18(21)2/h5-15H,16H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYFMVARDGUIMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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